Mass Spectrometry Internal Standard Performance: Deuterated vs. Unlabeled Atropine
(Rac)-Atropine-d3 provides a +3 Da mass shift relative to unlabeled atropine, enabling independent MRM transitions (m/z 293.1 → 127.0 and 92.9 for d3 vs. m/z 290.2 → 124.0 and 92.9 for unlabeled) [1]. This differential eliminates ion suppression/interference artifacts that plague external calibration or structurally dissimilar internal standard methods .
| Evidence Dimension | Precursor ion m/z in ESI+ mode |
|---|---|
| Target Compound Data | m/z 293.1 |
| Comparator Or Baseline | Unlabeled atropine: m/z 290.2 |
| Quantified Difference | +3 Da mass shift |
| Conditions | LC-ESI-MS/MS; XTerra MS C18 column; acetonitrile/formate buffer gradient |
Why This Matters
The mass shift enables co-eluting internal standard quantitation, essential for regulatory-compliant bioanalytical method validation where unlabeled atropine cannot be used.
- [1] Kintz P, Villain M, Barguil Y, Charlot JY, Cirimele V. Testing for atropine and scopolamine in hair by LC-MS-MS after Datura inoxia abuse. J Anal Toxicol. 2006;30(7):454-457. View Source
